molecular formula C22H16N4O B6279637 1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol CAS No. 1071538-45-8

1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol

Cat. No.: B6279637
CAS No.: 1071538-45-8
M. Wt: 352.4 g/mol
InChI Key: FHNINJWBTRXEBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of aniline derivatives, which are then coupled with naphthol derivatives under acidic conditions to form the azo dye .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed as a staining agent for lipids in histological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized as a colorant in plastics, oils, and waxes

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as staining in biological tissues or acting as a reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol is unique due to its specific chemical structure, which provides distinct staining properties and solubility characteristics. Its ability to form stable azo bonds makes it particularly useful in various industrial and research applications .

Properties

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H
Source PubChem
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InChI Key

FHNINJWBTRXEBC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
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Molecular Formula

C22H16N4O
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DSSTOX Substance ID

DTXSID3041742
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Molecular Weight

352.4 g/mol
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Physical Description

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline]
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CAS No.

85-86-9
Record name 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III)
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Record name 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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